N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine
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Overview
Description
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine is a chemical compound with the molecular formula C16H25Cl2NO. It is characterized by the presence of a butyl group, a dichlorophenoxy group, and a hexanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine typically involves the reaction of 2,3-dichlorophenol with 6-bromohexan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1-hexanamine: A primary aliphatic amine with a similar hexanamine chain but lacking the butyl and dichlorophenoxy groups.
2,3-dichlorophenol: Contains the dichlorophenoxy group but lacks the hexanamine chain.
Uniqueness
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-15-10-8-9-14(17)16(15)18/h8-10,19H,2-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUPKIYTSOOCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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